tert-Butyl 2-formylbenzyl(methyl)carbamate
Overview
Description
Tert-butyl 2-formylbenzyl(methyl)carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative of benzaldehyde, which has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-formylbenzyl(methyl)carbamate is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Tert-butyl 2-formylbenzyl(methyl)carbamate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. It has also been found to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza viruses. In addition, it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 2-formylbenzyl(methyl)carbamate in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of tert-butyl 2-formylbenzyl(methyl)carbamate. One direction is the development of more potent derivatives with improved bioavailability and efficacy. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Scientific Research Applications
Tert-butyl 2-formylbenzyl(methyl)carbamate has been extensively used in scientific research as a tool to study the biological activities of carbamate derivatives. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and Alzheimer's disease.
properties
IUPAC Name |
tert-butyl N-[(2-formylphenyl)methyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-7-5-6-8-12(11)10-16/h5-8,10H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHQGQJIIXISO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858681 | |
Record name | tert-Butyl [(2-formylphenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-formylbenzyl(methyl)carbamate | |
CAS RN |
1039415-18-3 | |
Record name | tert-Butyl [(2-formylphenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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